5,6-Dihydro Thymine-d6
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Overview
Description
Molecular Structure Analysis
The molecular structure of 5,6,6-Trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione consists of a six-membered ring with two nitrogen atoms and four carbon atoms. One of the carbon atoms is bonded to a methyl group .Physical and Chemical Properties Analysis
The molecular weight of 5,6,6-Trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione is 134.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 134.096237978 g/mol . The topological polar surface area is 58.2 Ų . It has a heavy atom count of 9 .Scientific Research Applications
Synthesis and Characterization : 5,6,6-Trideuterio-1,3-diazinane-2,4-dione serves as an intermediate in the synthesis of more complex molecules. It has been synthesized under various conditions, with its structure confirmed by NMR, IR, and mass spectrometry techniques. The deuterium atoms introduce unique isotopic labeling that aids in spectroscopic studies and reaction mechanism investigations (Isac Paulraj & Muthu, 2013).
Catalytic Reactions : The compound participates in catalytic reactions involving metal ions, showcasing its utility in forming cyclic Schiff's bases through a template process. This highlights its role in supramolecular chemistry and the formation of complex structures with potential applications in material science and catalysis (Green, Smith, & Tasker, 1971).
Formation of Supramolecular Structures : Studies have demonstrated the ability of derivatives of 1,3-diazinane-2,4-dione to form supramolecular structures, such as dimers and tetramers, through hydrogen bonding. This property is significant for understanding the molecular interactions and self-assembly processes in chemical systems (Low et al., 2002).
Potential Anticonvulsant Agents : Derivatives of 1,3-diazinane-2,4-dione have been investigated for their potential as anticonvulsant agents. The structure-property relationship studies of these compounds provide insights into their pharmacological profiles and pave the way for the development of new therapeutic agents (Lazić et al., 2017).
Experimental and Theoretical Studies : The chemical and physical properties of 1,3-diazinane-2,4-dione derivatives have been extensively studied both experimentally and theoretically. DFT calculations, alongside experimental data, have helped in understanding the molecular geometry, electronic structure, and interaction mechanisms, furthering the compound's applications in chemical synthesis and drug design (Hansen, Bolvig, & Kappe, 1995).
Mechanism of Action
Target of Action
5,6-Dihydro-5-methyluracil-d6, also known as Dihydrothymine-d6, is an intermediate breakdown product of thymine . Thymine is one of the four nucleobases in the nucleic acid of DNA . Therefore, the primary targets of this compound are likely to be the DNA molecules in cells.
Mode of Action
As a deuterium-labeled compound, it is often used as a tracer in drug development processes . Deuterium, a stable isotope of hydrogen, can be incorporated into drug molecules to affect their pharmacokinetic and metabolic profiles .
Biochemical Pathways
5,6-Dihydro-5-methyluracil-d6 is involved in the metabolic pathways of thymine, a key component of DNA . Abnormally high levels of this compound can be toxic , indicating that it may disrupt normal biochemical pathways when present in excess.
Pharmacokinetics
The incorporation of deuterium into drug molecules has been shown to potentially affect their absorption, distribution, metabolism, and excretion (adme) properties . This can impact the bioavailability of the drug, altering its effectiveness and side effect profile .
Result of Action
It is known that abnormally high levels of this compound can be toxic . This suggests that it may cause cellular damage or disruption when present in excess.
Properties
IUPAC Name |
5,6,6-trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/i1D3,2D2,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAKTGXDIBVZOO-LIDOUZCJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(=O)NC(=O)N1)([2H])C([2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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